

Metolachlor ESA: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Metolachlor esa

Cat. No.: B063765

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This technical guide provides an in-depth overview of Metolachlor Ethane Sulfonic Acid (ESA), a significant metabolite of the widely used herbicide metolachlor. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical properties, analytical methodologies, environmental fate, and toxicological profile.

Chemical and Physical Properties

Metolachlor ESA is a primary degradation product of the herbicide metolachlor. Understanding its fundamental chemical and physical characteristics is crucial for its detection and toxicological assessment.

Property	Value	Reference
CAS Number	171118-09-5	[1][2]
Molecular Formula	C ₁₅ H ₂₂ NNaO ₅ S (Sodium Salt)	
Molecular Weight	351.397 g/mol (Sodium Salt)	[1]
Synonyms	Metolachlor ethane sulfonic acid, CGA 354743	

Analytical Methodology: Detection in Water Samples

The reliable detection and quantification of **Metolachlor ESA** in environmental samples, particularly water, are essential for monitoring its presence and assessing potential risks. A validated method utilizing Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely accepted approach.[3]

Experimental Protocol: SPE and LC-MS/MS Analysis

This protocol outlines the key steps for the analysis of **Metolachlor ESA** in water samples.

2.1.1. Sample Preparation: Solid Phase Extraction (SPE)

- **Conditioning:** Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
- **Loading:** Load 50 mL of the water sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 10 mL of deionized water to remove interfering substances.
- **Elution:** Elute the retained **Metolachlor ESA** from the cartridge using 10 mL of methanol.
- **Concentration:** Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the residue in 1 mL of 10:90 (v/v) acetonitrile/water for LC-MS/MS analysis.[2][3]

2.1.2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- **Chromatographic Separation:**
 - **Column:** C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
 - **Mobile Phase A:** 0.1% formic acid in water.
 - **Mobile Phase B:** 0.1% formic acid in acetonitrile.
 - **Gradient:** A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

- Flow Rate: 0.3 mL/min.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.

Experimental Workflow

The following diagram illustrates the workflow for the analysis of **Metolachlor ESA** in water samples.



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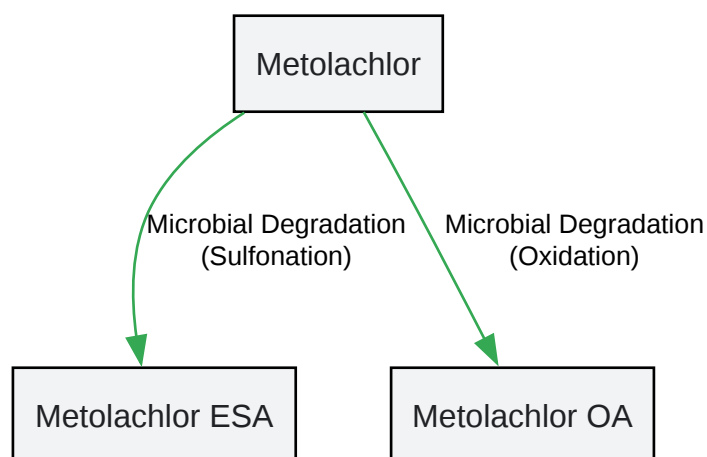
Workflow for **Metolachlor ESA** Analysis

Environmental Fate and Degradation

Metolachlor, upon its release into the environment, undergoes microbial degradation, leading to the formation of more polar and mobile metabolites, including **Metolachlor ESA** and Metolachlor Oxanilic Acid (OA).[4] This transformation is a critical aspect of its environmental fate.

Degradation Pathway

The primary degradation pathway of metolachlor involves the substitution of the chlorine atom with a sulfonic acid group, resulting in the formation of **Metolachlor ESA**.



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Metolachlor Degradation Pathway

Toxicological Profile

The toxicological assessment of **Metolachlor ESA** is crucial for understanding its potential health effects. Studies have been conducted on various animal models to determine its acute and subchronic toxicity.

Summary of Toxicological Data

Study Type	Species	Key Findings	Reference
Acute Oral Toxicity	Rat	Low acute toxicity, with an LD50 > 5000 mg/kg.	[5]
Subchronic Oral Toxicity	Rat	No adverse effects observed at doses up to 1000 mg/kg/day over 90 days.	[5]
Subchronic Oral Toxicity	Dog	No adverse effects observed at doses up to 500 mg/kg/day over 90 days.	[6]
Developmental Toxicity	Rat	No evidence of developmental toxicity at doses up to 1000 mg/kg/day.	[5]

Key Toxicological Insights:

- **Metolachlor ESA** exhibits significantly lower toxicity compared to its parent compound, metolachlor.[5]
- The primary route of elimination is through feces, with limited absorption from the gastrointestinal tract.[5]
- No evidence of mutagenic or carcinogenic potential has been reported in available studies. [6]

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